(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 423769-75-9
VCID: VC2333975
InChI: InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
SMILES: CC1=NN(C2=C1C=C(S2)CO)C
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

CAS No.: 423769-75-9

Cat. No.: VC2333975

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol - 423769-75-9

Specification

CAS No. 423769-75-9
Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
IUPAC Name (1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol
Standard InChI InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
Standard InChI Key RRJNXBJUHRCXDW-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(S2)CO)C
Canonical SMILES CC1=NN(C2=C1C=C(S2)CO)C

Introduction

Structure and Physical Properties

Molecular Structure and Identification

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is a heterocyclic compound characterized by a fused ring system consisting of thiophene and pyrazole rings . The structure features a hydroxymethyl group attached to the C-5 position of the thieno[2,3-c]pyrazole core, with methyl groups at positions N-1 and C-3 . This arrangement creates a planar, aromatic system with potential for hydrogen bonding through the hydroxyl group.

The compound is identified by several key identifiers as detailed in Table 1:

ParameterValue
PubChem CID2776543
CAS Registry Number423769-75-9
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
IUPAC Name(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol
InChIInChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
InChIKeyRRJNXBJUHRCXDW-UHFFFAOYSA-N
SMILESCC1=NN(C2=C1C=C(S2)CO)C

Table 1: Identification parameters for (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

Structural Characteristics

The structural arrangement of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol features several noteworthy characteristics:

  • Fused Ring System: The compound contains a thieno[2,3-c]pyrazole bicyclic system where the thiophene and pyrazole rings share a carbon-carbon bond .

  • Methyl Substitutions: Two methyl groups are present - one at the N-1 position of the pyrazole ring and another at the C-3 position .

  • Hydroxymethyl Group: The primary alcohol functionality at position 5 of the thiophene ring provides a reactive site for potential derivatization .

  • Planarity: The fused aromatic system likely adopts a planar configuration, which may influence its ability to interact with biological targets through π-stacking interactions.

These structural features collectively contribute to the compound's chemical behavior and potential applications in various research fields.

Synthesis and Chemical Reactions

Chemical Reactivity

The chemical reactivity of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is primarily dictated by its functional groups and heterocyclic system:

  • Hydroxymethyl Group Reactions: The primary alcohol functionality can undergo typical reactions including:

    • Oxidation to corresponding aldehyde or carboxylic acid

    • Esterification with various carboxylic acids

    • Etherification through Williamson ether synthesis

    • Conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution

  • Heterocyclic Ring Reactions: The thienopyrazole core may participate in:

    • Electrophilic aromatic substitution, primarily at reactive positions of the thiophene ring

    • Metalation reactions (e.g., lithiation) followed by reaction with electrophiles

    • Cycloaddition reactions

  • N-Methyl Group: The N-methyl group at position 1 might undergo oxidative demethylation under specific conditions, potentially allowing for N-substitution reactions.

These reaction pathways provide versatile options for further derivatization and structural modification of the parent compound.

Synthetic Applications

The (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol scaffold has several potential synthetic applications:

  • Building Block: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.

  • Library Development: Systematic modification of the hydroxymethyl group could enable the creation of diverse compound libraries for structure-activity relationship studies.

  • Linkage Chemistry: The hydroxyl group provides a convenient handle for conjugation to other molecules, including biomolecules, polymers, or reporter groups.

  • Heterocyclic Expansion: The thienopyrazole core could be further elaborated to create more complex fused heterocyclic systems with potentially enhanced biological activities.

These synthetic applications highlight the versatility of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol as a molecular platform for chemical exploration.

Biological Activities and Applications

Research Applications

The compound (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol has been documented in research contexts:

  • Chemical Probes: The compound has appeared in the PhD thesis research of Bjoern Meyer, suggesting its inclusion in experimental protocols, potentially as a chemical probe or reference compound .

  • Synthetic Methodology: The compound represents an interesting target for developing and evaluating synthetic methodologies for heterocyclic chemistry .

  • Structure-Activity Relationship Studies: The compound's well-defined structure makes it valuable for systematic structure-activity relationship investigations in drug discovery programs.

Mechanism of Action

Based on structural analogy with related compounds, (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol might exert biological effects through:

  • Target Binding: The planar thienopyrazole system could potentially interact with specific biological targets through π-stacking or hydrogen bonding interactions.

  • Enzyme Inhibition: The compound might function as an inhibitor of specific enzymes, possibly through competitive binding at active sites.

  • Cellular Signaling: Interaction with cellular receptors or signaling molecules could modulate biological pathways relevant to disease processes.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol exist, differing in substitution patterns, functional groups, or ring fusion arrangements. Table 2 presents a comparison of key parameters with selected related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanolC8H10N2OS182.25 g/molReference compound
(1H-Thieno[3,2-c]pyrazol-5-yl)methanolC6H6N2OS154.19 g/molDifferent ring fusion pattern; Unsubstituted pyrazole
1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanoneC9H10N2OS194.25 g/molKetone instead of hydroxymethyl group
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylateC19H14N2O2S334.39 g/molPhenyl groups instead of methyls; Ester instead of alcohol

Table 2: Comparison of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol with related compounds

Functional Group Variations

The variation in functional groups among thienopyrazole derivatives significantly influences their physicochemical properties and potential applications:

  • Hydroxymethyl vs. Ketone: The replacement of the hydroxymethyl group in (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol with a ketone functionality (as in 1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone) likely alters hydrogen bonding capacity, reactivity, and metabolic stability .

  • Methyl vs. Phenyl Substituents: The presence of phenyl groups at positions 1 and 3 (as in methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) would significantly increase lipophilicity and molecular volume compared to methyl substituents .

  • Ester vs. Alcohol: Ester functionality (as in carboxylate derivatives) provides different reactivity profiles and hydrogen bonding capabilities compared to the primary alcohol in (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol .

These variations create a rich chemical space for exploring structure-activity relationships and optimizing compounds for specific applications.

Isomeric Considerations

The positioning of heteroatoms and ring fusion patterns in thienopyrazole derivatives creates important isomeric relationships:

Understanding these isomeric relationships is crucial for rational design and optimization of thienopyrazole-based compounds for specific applications.

Future Research Directions

Synthetic Exploration

Future research on (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol could focus on:

  • Optimized Synthesis: Development of efficient, scalable synthetic routes with high yields and purity.

  • Derivative Library: Systematic modification of the hydroxymethyl group and other positions to create comprehensive structure-activity relationship data.

  • Green Chemistry Approaches: Exploration of environmentally friendly synthetic methods for preparing the compound and its derivatives.

  • Heterocyclic Expansion: Investigation of routes to expand the heterocyclic system with additional fused rings for enhanced properties.

Biological Evaluation

Critical areas for biological investigation include:

  • Antimicrobial Screening: Comprehensive evaluation against bacterial and fungal pathogens to confirm potential antimicrobial activity.

  • Anticancer Assessment: Testing against various cancer cell lines to explore potential antitumor properties.

  • Target Identification: Elucidation of specific biological targets and mechanisms of action.

  • Structure-Activity Relationships: Systematic evaluation of structural modifications on biological activity to guide optimization efforts.

Applications Development

Potential application areas warranting further exploration include:

  • Medicinal Chemistry: Development of optimized derivatives with enhanced drug-like properties for specific therapeutic applications.

  • Chemical Biology: Utilization as chemical probes for studying biological systems and mechanisms.

  • Materials Science: Investigation of potential applications in materials chemistry, leveraging the compound's heterocyclic structure.

  • Synthetic Methodology: Employment as a model compound for developing and evaluating new synthetic approaches to complex heterocycles.

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